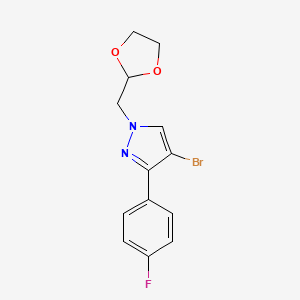
3-(1-Methoxycyclobutyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxycyclobutyl)benzoic acid, also known as MCB, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. MCB has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(1-Methoxycyclobutyl)benzoic acid involves the inhibition of pro-inflammatory cytokines and the modulation of COX-2 activity. This compound has been found to bind to the active site of COX-2, thereby inhibiting its activity. This compound also inhibits the activation of NF-κB, a transcription factor that is involved in the production of pro-inflammatory cytokines. By inhibiting the production of pro-inflammatory cytokines and modulating COX-2 activity, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to inhibit the growth of cancer cells in vitro. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1-Methoxycyclobutyl)benzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful tool for studying the mechanisms of these processes. This compound has also been found to be well-tolerated in animal studies, which makes it a safer alternative to other anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Direcciones Futuras
There are several future directions for research on 3-(1-Methoxycyclobutyl)benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the study of this compound's effects on cancer cells, with the aim of developing this compound-based cancer therapies. Further research is also needed to understand the mechanisms of this compound's anti-inflammatory and anti-cancer effects, as well as its potential side effects and toxicity. Overall, this compound is a promising compound that has the potential to be developed into new drugs for a range of diseases.
Métodos De Síntesis
The synthesis method of 3-(1-Methoxycyclobutyl)benzoic acid involves the reaction of 1-methoxycyclobutene with benzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a solvent such as toluene or xylene. The product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(1-Methoxycyclobutyl)benzoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with various inflammatory diseases. This compound has also been found to modulate the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Propiedades
IUPAC Name |
3-(1-methoxycyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(6-3-7-12)10-5-2-4-9(8-10)11(13)14/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEYBMUOGFYHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)
![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)









